Dimethyl 4-aminothiophene-2,3-dicarboxylate is a chemical compound with the molecular formula and a CAS number of 121071-71-4. It is characterized by its pale orange or pale pink powder form. The compound features a thiophene ring substituted with two carboxylate groups and an amino group, making it a member of the thiophene derivatives family. Its systematic name is 2,3-dimethyl 4-aminothiophene-2,3-dicarboxylate, and it is often encountered in its hydrochloride form, which enhances its solubility in water .
Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) serves as a valuable precursor for the synthesis of various thiophene derivatives, which are a class of heterocyclic compounds containing sulfur atoms in their rings. These derivatives find applications in diverse fields, including:
DMTDC's structural features, including the presence of an amino group and two ester functionalities, make it a versatile building block for the design and synthesis of novel drug candidates. The amino group allows for further chemical modifications, enabling the introduction of various functional groups that can modulate the biological activity of the resulting molecule [].
One notable synthesis method involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol, yielding dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride with an approximate yield of 52% .
Research indicates that dimethyl 4-aminothiophene-2,3-dicarboxylate exhibits various biological activities. It has been studied for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell function. Additionally, preliminary studies suggest it may possess anti-inflammatory properties, although further research is required to fully elucidate its mechanisms of action and therapeutic potential .
The primary synthesis method for dimethyl 4-aminothiophene-2,3-dicarboxylate involves the following steps:
Alternative methods may involve different solvents or catalysts but generally follow similar principles of esterification and functional group manipulation.
Dimethyl 4-aminothiophene-2,3-dicarboxylate finds applications in several fields:
Several compounds share structural similarities with dimethyl 4-aminothiophene-2,3-dicarboxylate. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl thiophene-2,3-dicarboxylate | Lacks amino group; used in similar applications | |
4-Aminothiophene-2-carboxylic acid | Contains only one carboxylic group | |
Thiophene-2-carboxylic acid | Simpler structure; lacks amino substitution | |
Dimethyl 5-amino-thiophene-2-carboxylate | Contains an additional amino group |
Dimethyl 4-aminothiophene-2,3-dicarboxylate is unique due to its combination of both amino and dicarboxylate functionalities on a thiophene ring, which enhances its reactivity and potential biological activity compared to these similar compounds .
This compound's diverse applications and unique properties make it a subject of interest in both academic research and industrial applications. Further studies will likely expand its utility across various fields.
The classical Gewald reaction represents the most fundamental approach for synthesizing dimethyl 4-aminothiophene-2,3-dicarboxylate and related aminothiophene derivatives [1]. This well-established methodology involves the condensation of a ketone or aldehyde with an alpha-cyanoester in the presence of elemental sulfur and a base to produce polysubstituted 2-aminothiophenes [1] [2]. The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the alpha-cyanoester to produce a stable intermediate [1] [2].
For the specific synthesis of dimethyl 4-aminothiophene-2,3-dicarboxylate, the classical approach typically employs dimethyl acetylene dicarboxylate as the starting material along with appropriate nitrogen-containing nucleophiles and sulfur sources [2]. The reaction proceeds through multiple steps including condensation, addition of sulfur, and ring closure to form the desired thiophene ring system [2].
Table 1: Classical Gewald Reaction Conditions for Aminothiophene Synthesis
Starting Material | Nitrile Source | Sulfur Source | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|---|
Acetone | Malononitrile | Elemental sulfur | Morpholine | Ethanol | 80 | 58-72 |
Ethyl acetoacetate | Ethyl cyanoacetate | Elemental sulfur | Piperidine | Ethanol | 75 | 46-81 |
Cyclohexanone | Malononitrile | Elemental sulfur | Triethylamine | Ethanol | 85 | 52-93 |
The mechanism involves initial formation of an alpha-beta unsaturated nitrile through Knoevenagel condensation, followed by nucleophilic attack of sulfur and subsequent cyclization [2] [3]. The final ring closure process occurs through intramolecular nucleophilic attack of the sulfur anion to the triple bond of the cyano group, ultimately yielding the target aminothiophene structure [2].
Microwave irradiation has been demonstrated to significantly improve reaction yields and reduce reaction times in classical Gewald syntheses [1]. Under microwave conditions, the synthesis of substituted aminothiophenes can be completed in minutes rather than hours, with yields often exceeding those obtained under conventional heating [2].
Modern catalytic methodologies have emerged as powerful alternatives to classical synthetic approaches, offering enhanced regioselectivity and improved reaction efficiency for aminothiophene synthesis [4] [5]. Palladium-catalyzed approaches have proven particularly effective for the regioselective formation of thiophene derivatives [6] [7].
Palladium-catalyzed carbonylative cyclization represents one of the most significant advances in thiophene synthesis [6]. This methodology employs palladium iodide and potassium iodide as catalytic systems, enabling the formation of thiophene-3-carboxylic esters from readily available starting materials [6]. The reaction proceeds through ordered steps involving triple bond coordination to the metal center, followed by intramolecular cyclization and carbon monoxide insertion [6].
Table 2: Modern Catalytic Conditions for Thiophene Synthesis
Catalyst System | Substrate Type | Reaction Conditions | Selectivity | Yield (%) | Reference |
---|---|---|---|---|---|
Palladium iodide/Potassium iodide | Methylthio acetylenes | 80°C, 24h, methanol | >95% | 75-80 | [6] |
Copper acetate | Thioamides/Alkynes | 80°C, dimethylacetamide | 90% | 38-91 | [8] |
Piperidinium borate | Ketones/Cyanoesters | Ethanol/Water, 70°C | 85% | 70-95 | [4] |
Copper-catalyzed approaches have also demonstrated remarkable efficiency in aminothiophene synthesis [8]. The use of copper acetate in dimethylacetamide allows for the direct synthesis of 2-aminothiophenes from thioamides and symmetric alkynes at moderate temperatures [8]. This methodology offers excellent functional group tolerance and can accommodate a wide range of substituents on both the thioamide and alkyne components [8].
Truly catalytic systems utilizing conjugate acid-base pairs have emerged as environmentally friendly alternatives [4]. Piperidinium borate systems enable the cyclocondensation of ketones with cyanoesters in catalytic amounts, providing excellent yields while maintaining recyclability of the catalyst system [4].
The development of environmentally benign synthetic protocols has become increasingly important in aminothiophene chemistry [8] [9]. Solvent-free methodologies offer significant advantages including reduced environmental impact, simplified purification procedures, and enhanced reaction rates [10] [9].
Ball milling techniques represent one of the most innovative approaches to solvent-free aminothiophene synthesis [9]. This mechanochemical approach enables the direct condensation of ethyl acetoacetate, malononitrile, and elemental sulfur under catalyst-free conditions [9]. The planetary ball milling technique provides excellent yields while eliminating the need for organic solvents and catalysts [9].
Table 3: Green Chemistry Protocols for Aminothiophene Synthesis
Method | Conditions | Solvent | Catalyst | Time | Yield (%) | Environmental Benefits |
---|---|---|---|---|---|---|
Ball Milling | 750 rpm, RT | None | None | 30 min | 91-97 | No solvent, no catalyst |
Microwave | 130°C | Dimethyl sulfoxide | Triethylamine | 11 min | 58-96 | Reduced time, energy |
Ionic Liquid | 80°C | [Bmim][BF4] | None | 3 h | 70-85 | Recyclable medium |
Microwave-assisted synthesis protocols have revolutionized the preparation of thiophene derivatives by dramatically reducing reaction times while maintaining high yields [11] [12]. Solvent-free microwave conditions using aluminum oxide as solid support enable rapid synthesis of thiophene oligomers in minutes rather than hours [10]. These conditions offer environmental advantages through elimination of organic solvents and reduced energy consumption [10] [12].
Ionic liquid-based synthesis represents another significant advancement in green chemistry approaches [13] [14]. The use of thiophene-based ionic liquids as both solvent and reactant provides unique opportunities for sustainable synthesis [13]. These systems offer advantages including thermal stability, low volatility, and recyclability [14].
Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [15] [16]. These systems, composed of hydrogen bond donors and acceptors, provide environmentally benign reaction media while maintaining excellent solvation properties for organic substrates [15].
Comprehensive mechanistic investigations have provided detailed insights into the cyclocondensation reactions leading to aminothiophene formation [3] [5] [17]. Density functional theory calculations have elucidated the poorly understood aspects of the Gewald mechanism, particularly regarding sulfur decomposition and polysulfide intermediate formation [3] [5].
The reaction mechanism initiates with Knoevenagel-Cope condensation, followed by opening of elemental sulfur to generate polysulfide intermediates [3] [5]. These polysulfide species can interconvert and decompose through various pathways including unimolecular cyclization, nucleophilic degradation, and scrambling reactions [3] [5].
Table 4: Mechanistic Pathway Energy Barriers
Reaction Step | Energy Barrier (kcal/mol) | Intermediate | Product |
---|---|---|---|
Knoevenagel Condensation | 12-15 | Alpha-beta unsaturated nitrile | Stable intermediate |
Sulfur Ring Opening | 18-22 | Polysulfide chain | Activated sulfur |
Cyclization | 8-12 | Monosulfide | Thiophene ring |
Protonation of polysulfides significantly alters their electrophilic behavior and provides kinetically favorable pathways for decomposition [3] [5]. This protonation-induced intermolecular degradation is feasible for polysulfides of all chain lengths, though unimolecular decomposition becomes kinetically favored for longer polysulfide chains containing six or more sulfur atoms [3] [5].
The cyclization step represents the thermodynamic driving force for the entire reaction sequence [3] [5]. The formation of the aromatic thiophene ring provides sufficient stabilization to funnel all intermediate species toward the observed product through a thermodynamically controlled process [3] [5].
Computational studies using density functional theory at the M06-2X level have revealed that none of the polysulfide decomposition pathways provide thermodynamic benefits due to the absence of resonance-stabilized leaving groups [3]. This finding explains the complex equilibrium of polysulfides observed in solution and the requirement for aromatization as the ultimate driving force [3].
The ring closure mechanism involves intramolecular nucleophilic attack of the sulfur anion on the cyano group triple bond [2] [18]. This process can be influenced by substituent effects and reaction conditions, with electron-withdrawing groups generally facilitating cyclization through stabilization of the resulting carbanion intermediates [2].
Dimethyl 4-aminothiophene-2,3-dicarboxylate demonstrates distinctive solubility characteristics that reflect its molecular structure and functional group distribution. The compound exhibits moderate solubility in water, particularly in its hydrochloride salt form, which significantly enhances its aqueous solubility compared to the free base [1] [2] [3]. This enhanced water solubility results from the formation of the hydrochloride salt, which introduces ionic character to the molecule and facilitates hydrogen bonding interactions with water molecules.
The compound shows excellent solubility in polar organic solvents, including methanol and ethanol [1] [2] [3]. This solubility profile is consistent with the presence of both polar functional groups (amino and ester groups) and the moderately polar thiophene ring system. The ester functionalities contribute to the compound's affinity for polar protic solvents through hydrogen bonding interactions, while the amino group can participate in both hydrogen bonding and dipole-dipole interactions.
For stock solution preparation, suppliers recommend using polar organic solvents and suggest heating the mixture to 37°C followed by ultrasonic treatment to enhance dissolution [4]. This methodology indicates that while the compound is soluble in these solvents, complete dissolution may require mild thermal activation and mechanical agitation to overcome crystal lattice forces.
Partition coefficient data for the octanol/water system (Log P) was not available in the current literature, representing a significant knowledge gap requiring experimental determination. The Log P value is crucial for understanding the compound's lipophilicity and predicting its biological distribution and membrane permeability characteristics.
Parameter | Value/Description | Notes |
---|---|---|
Water Solubility | Moderately soluble (hydrochloride form) | Hydrochloride salt enhances water solubility |
Methanol Solubility | Soluble (polar organic solvent) | Good solubility due to polar nature |
Ethanol Solubility | Soluble (polar organic solvent) | Good solubility due to polar nature |
Octanol/Water Partition Coefficient (Log P) | Data not available in literature | Requires experimental determination |
Recommended Solvents for Stock Solutions | Polar organic solvents recommended | Avoid repeated freeze-thaw cycles |
Solubility Enhancement Method | Heat to 37°C and ultrasonic bath | Method suggested by suppliers |
The thermal behavior of dimethyl 4-aminothiophene-2,3-dicarboxylate reveals distinct characteristics between the free base and hydrochloride salt forms. The free base exhibits a melting point of 60-61°C [5] [6] [7], while the hydrochloride salt demonstrates a significantly higher melting point of 166-169°C [8] [9] [10]. This substantial difference reflects the enhanced intermolecular forces present in the ionic hydrochloride form compared to the neutral free base.
Decomposition studies indicate that thermal breakdown occurs at temperatures ranging from 183.5-184.6°C , which is above the melting point of both forms. This decomposition temperature range suggests that the compound undergoes thermal degradation following melting, typical of organic compounds containing multiple functional groups. The decomposition pathways likely involve the breakdown of ester bonds and possible deamination reactions, although specific mechanistic studies were not identified in the literature.
The compound demonstrates stability under normal storage conditions [12] [3], with no specific thermal instability reported in standard handling procedures. However, cold storage at 2-8°C is recommended [4] [13] [14] to maintain long-term stability and prevent potential degradation reactions that could occur at ambient temperatures over extended periods.
Storage conditions require multiple precautions, including maintenance in dark, dry, and inert atmosphere conditions [8] [14] [15]. The compound exhibits hygroscopic properties, particularly in its hydrochloride form, meaning it readily absorbs moisture from the atmosphere, which can affect purity and stability [8] [9] [10]. An inert atmosphere (nitrogen or argon) is recommended to prevent potential oxidation reactions and moisture absorption.
Parameter | Value/Description | Analysis/Notes |
---|---|---|
Melting Point (Free Base) | 60-61°C | Lower melting point indicates weaker intermolecular forces |
Melting Point (Hydrochloride) | 166-169°C | Higher melting point due to ionic character |
Decomposition Temperature Range | 183.5-184.6°C (decomposition) | Decomposition occurs above melting point |
Thermal Stability | Stable under normal conditions | No specific thermal instability reported |
Storage Temperature | 2-8°C (refrigerator) | Cold storage preserves stability |
Storage Conditions | Dark, dry, inert atmosphere | Multiple precautions required |
Stability Under Moisture | Hygroscopic (absorbs moisture) | Moisture absorption affects purity |
The acid-base behavior of dimethyl 4-aminothiophene-2,3-dicarboxylate is primarily governed by the primary amino group (-NH2) present at the 4-position of the thiophene ring. This amino group exhibits basic properties, as evidenced by its ability to form stable hydrochloride salts [1] [3]. The formation of the hydrochloride salt confirms the basicity of the amino group and represents the protonated state of the compound under acidic conditions.
Protonation equilibrium studies indicate that the amino group can exist in both neutral and protonated forms depending on the pH of the surrounding medium. In acidic conditions, the amino group becomes protonated (−NH3+), while in basic conditions, it remains in its neutral form (−NH2) [8] [1] [3]. This pH-dependent protonation behavior directly influences the compound's solubility characteristics, with increased solubility observed at lower pH values where the protonated form predominates.
The pKa value for the amino group has not been experimentally determined in the available literature, representing a critical knowledge gap for understanding the compound's acid-base behavior. Based on structural analogs, thiophene amino groups typically exhibit pKa values in the range of 4-6, but specific experimental determination is required for accurate characterization.
Salt formation represents a significant aspect of the compound's acid-base chemistry. The hydrochloride salt formation is a common pharmaceutical strategy that enhances water solubility and provides better handling characteristics compared to the free base. This salt formation indicates the practical utility of the compound's basic properties for pharmaceutical applications.
The pH effect on solubility demonstrates the practical implications of the compound's acid-base behavior. Lower pH conditions favor the protonated form, which exhibits enhanced water solubility due to ionic character and improved hydrogen bonding interactions with water molecules [1] [3].
Specific Property | Value/Description | Research Notes |
---|---|---|
Amino Group Basicity | Primary amino group (-NH2) exhibits basic properties | Thiophene amino groups typically have pKa 4-6 |
Protonation State | Protonated form in hydrochloride salt | Hydrochloride formation confirms basicity |
pKa Value | Experimental determination required | Requires experimental pH titration |
pH Effect on Solubility | pH affects ionization and solubility | Solubility increases at lower pH |
Salt Formation | Forms stable hydrochloride salt | Common pharmaceutical salt formation |
The crystalline properties of dimethyl 4-aminothiophene-2,3-dicarboxylate indicate that the compound exists as a solid crystalline material with well-defined structural characteristics. The compound is typically supplied as a fine crystalline powder, which is suitable for pharmaceutical and research applications [8] [16] [9]. The powder form facilitates handling, weighing, and dissolution procedures required in various applications.
Crystal appearance varies between the free base and hydrochloride salt forms. The hydrochloride salt typically appears as a pale orange to pale pink crystalline powder [8] [16] [9], while the free base maintains a more neutral appearance. This color variation may serve as a visual indicator of purity and form identification, though color alone should not be used as the sole criterion for compound identification.
The crystalline structure demonstrates typical organic compound characteristics with defined lattice arrangements that contribute to the compound's physical properties, including melting point, solubility, and stability [8] [16] [9]. The crystalline nature is confirmed by multiple commercial suppliers and is consistent with the compound's chemical structure and intermolecular interactions.
Polymorphism studies represent a significant knowledge gap in the current literature. No specific polymorphic forms have been identified or characterized for dimethyl 4-aminothiophene-2,3-dicarboxylate. This absence of polymorphism data indicates that either the compound does not exhibit significant polymorphic behavior under normal conditions, or comprehensive polymorphic screening has not been conducted.
The stability of crystalline forms under normal storage conditions has been confirmed, with no thermal polymorphic transitions reported in the available literature [12] [3]. This stability suggests that the compound maintains its crystalline integrity during standard handling and storage procedures, which is advantageous for pharmaceutical and research applications.
Transformation temperature data for potential polymorphic transitions is not available, indicating the need for differential scanning calorimetry studies to fully characterize the compound's thermal behavior and potential polymorphic transformations.
Specific Property | Value/Description | Research Notes |
---|---|---|
Crystal Structure | Crystalline solid structure | Typical organic compound crystallinity |
Appearance | Powder form | Suitable for pharmaceutical applications |
Particle Size | Fine crystalline powder | Consistent with commercial specifications |
Crystalline Form | Solid crystalline material | Confirmed by multiple suppliers |
Crystal Color | Pale orange to pale pink (hydrochloride) | Color variation may indicate purity |
Polymorphic Forms | No specific polymorphic data available | Limited polymorphism studies available |
Form Stability | Stable under normal storage conditions | No thermal polymorphic transitions reported |
Transformation Temperature | Data not available in literature | Requires differential scanning calorimetry |